

Synthesis of Copper Oxalate via Precipitation: A Technical Guide

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Compound of Interest

Compound Name: Copperoxalate

Cat. No.: B15599428

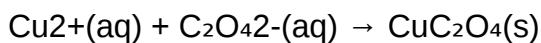
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This in-depth technical guide details the synthesis of copper(II) oxalate through a precipitation reaction, a fundamental process in materials science and coordination chemistry. Copper oxalate serves as a precursor for the formation of copper and copper oxide nanoparticles and is utilized as a catalyst in organic reactions and as a stabilizer for polymers.^[1] This document provides comprehensive experimental protocols, a comparative summary of key quantitative data, and a visual representation of the experimental workflow.

Core Principles of Copper Oxalate Precipitation

The synthesis of copper(II) oxalate via precipitation is based on the reaction between a soluble copper(II) salt and an oxalate source, typically oxalic acid or an alkali metal oxalate, in an aqueous solution.^[2] The low solubility of copper(II) oxalate in water drives the formation of a solid precipitate. The general chemical equation for this reaction is:



The physical and chemical properties of the resulting copper oxalate, such as particle size, morphology, and purity, are highly dependent on the reaction conditions. Key parameters influencing the outcome of the synthesis include reactant concentrations, temperature, pH, and the rate of addition of reagents.^{[1][3]}

Experimental Protocols

The following are detailed methodologies for the synthesis of copper(II) oxalate and a related complex, potassium bis(oxalato)cuprate(II) dihydrate, derived from established laboratory procedures.

Protocol 1: Synthesis of Copper(II) Oxalate

This protocol is a generalized procedure based on the direct precipitation of copper oxalate from a copper(II) salt and an oxalate source.

Materials:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) or other soluble copper(II) salt
- Potassium oxalate monohydrate ($\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$) or oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$)
- Deionized water
- Ethanol
- Beakers
- Stirring rod or magnetic stirrer
- Heating plate
- Ice water bath
- Sintered glass crucible (Gooch crucible) or Büchner funnel with filter paper
- Vacuum filtration apparatus

Procedure:

- Preparation of Reactant Solutions:
 - Prepare a solution of a copper(II) salt. For example, dissolve 2.0 g of copper(II) sulfate pentahydrate in 10 cm^3 of deionized water.[\[2\]](#)

- Prepare a solution of the oxalate source. For instance, dissolve 3.1 g of potassium oxalate monohydrate in 15 cm³ of deionized water.[2]
- Precipitation:
 - Heat both solutions to approximately 60 °C.[2]
 - Slowly add the copper(II) salt solution to the oxalate solution while continuously stirring.[2]
A light blue precipitate of copper oxalate will form.
- Crystallization and Isolation:
 - Cool the mixture in an ice water bath to promote complete precipitation of the crystals.
 - Filter the blue crystals using a pre-weighed sintered glass crucible or a Büchner funnel under vacuum.[2]
- Washing and Drying:
 - Wash the precipitate with two 5 cm³ portions of ice-cold deionized water to remove any soluble impurities.[2]
 - Subsequently, wash the precipitate with 10 cm³ of ethanol to aid in the removal of water.[2]
 - Air-dry the product on the filter or in a desiccator.
- Yield Determination:
 - Once completely dry, weigh the final product and calculate the percentage yield based on the initial amount of the limiting reactant (typically the copper salt).

Protocol 2: Synthesis of Potassium Bis(oxalato)cuprate(II) Dihydrate

This protocol describes the synthesis of a copper oxalate complex, which involves the initial precipitation of copper oxalate that then redissolves in an excess of oxalate to form the complex.

Materials:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Potassium oxalate monohydrate ($\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$)
- Deionized water
- Acetone
- Beakers
- Heating plate
- Magnetic stirrer
- Ice bath
- Filtration apparatus

Procedure:

- Reactant Preparation:
 - Dissolve 4.1 g (16.4 mmoles) of copper(II) sulfate pentahydrate in 8 mL of water, heating to 90°C.
 - In a separate beaker, dissolve 12.3 g of potassium oxalate monohydrate in 35 mL of water (this represents a 2-molar excess of oxalate ions).
- Reaction and Crystallization:
 - Heat both solutions to approximately 90°C.
 - Slowly add the hot copper sulfate solution to the potassium oxalate solution with stirring. A light blue precipitate of copper oxalate will initially form and then dissolve in the excess oxalate to form the deep blue bis(oxalato)cuprate(II) complex.

- Allow the solution to cool, which will cause the product to crystallize as long, blue needles.
For rapid crystallization, the solution can be cooled in an ice bath.
- Isolation and Purification:
 - Filter the resulting crystals.
 - Wash the crystals with water, followed by ethanol and then acetone to facilitate drying.
- Drying and Yield:
 - Thoroughly dry the product, for example, by using a vacuum pump.
 - A reported yield for this procedure is 92.6% based on the starting copper sulfate.

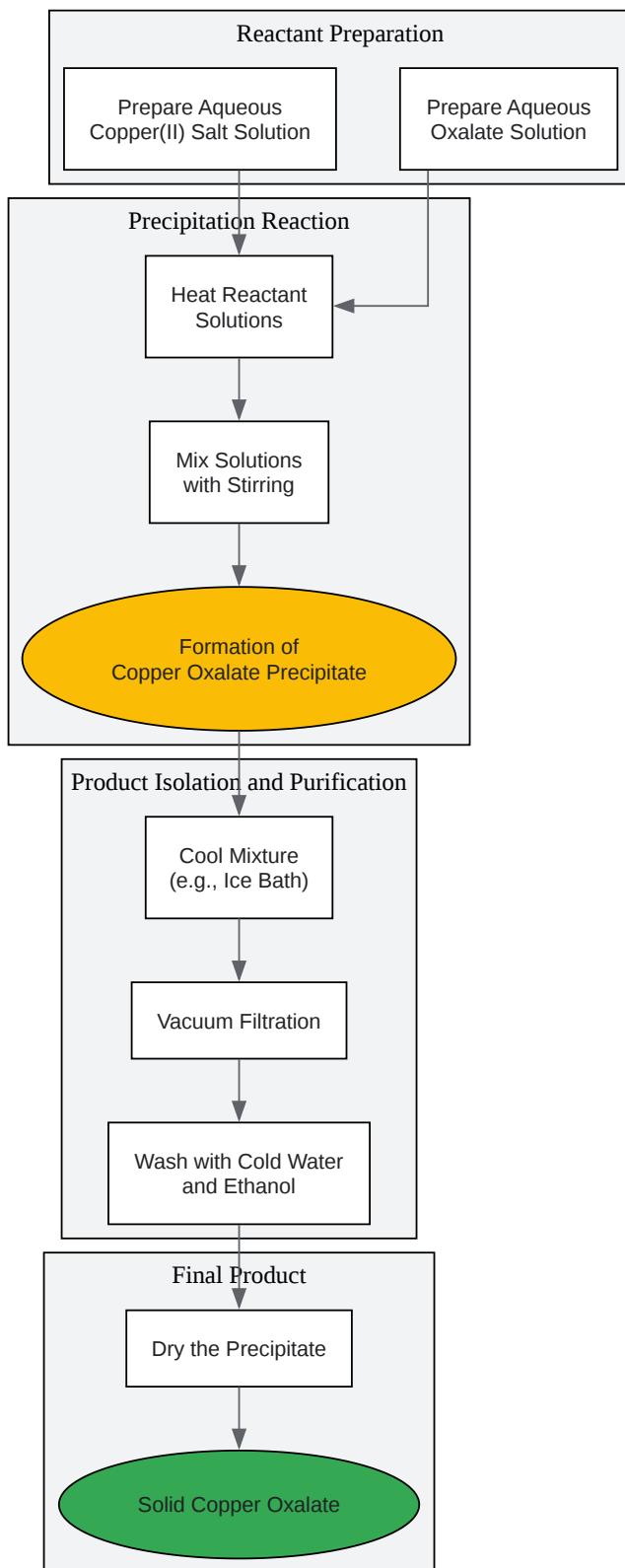
Data Presentation

The following table summarizes quantitative data from various studies on the synthesis of copper oxalate, highlighting the impact of different experimental parameters.

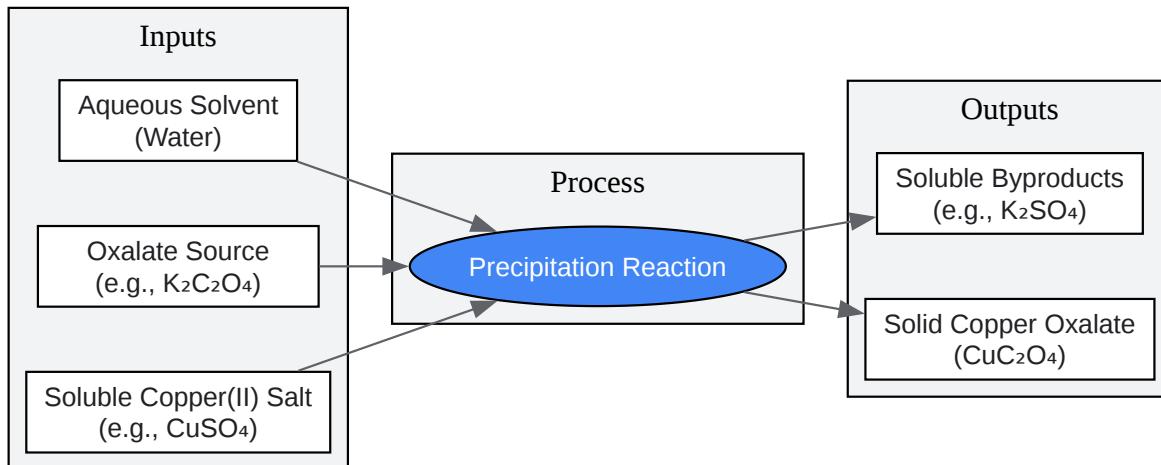
Parameter	Value/Condition	Observed Outcome	Reference
Yield	Synthesis of $K_2[Cu(C_2O_4)_2] \cdot 2H_2O$	92.6%	
Particle Size	Optimized controlled precipitation	Average thickness of 60 nm for CuC_2O_4 nano-disks	[1]
Calcination of precursor at 350°C	55 nm average diameter for resulting CuO nanoparticles	[1]	
pH	< 5.0	Pie-shaped morphology	[3]
5.0 < pH < 8.0	Rod aggregation shape	[3]	
> 8.0	Rod-shape morphology	[3]	
Temperature	Heating reactants to ~60°C	Facilitates the formation of easily filterable crystals	[2]
Reagent Concentration	Excess oxalic acid	Can lead to the redissolving of small amounts of precipitate	
Dilution	Increased volume (e.g., 10cm ³ to 200cm ³)	Increased deficiency in copper indicated by titration, suggesting lower precipitation completeness	[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis process.

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Caption: Experimental workflow for copper oxalate synthesis.

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Caption: Logical relationship of reactants and products.

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